

# Application Notes and Protocols: Labrafil M 1944 CS for Topical Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Labrafil® M 1944 CS, chemically known as Oleoyl Polyoxyl-6 Glycerides, is a nonionic, water-dispersible surfactant widely utilized in pharmaceutical formulations.[1][2] It is composed of mono-, di-, and triglycerides, along with PEG-6 mono- and diesters of oleic acid.[1] In topical drug delivery, Labrafil® M 1944 CS serves multiple functions: it acts as a powerful solubilizer for poorly water-soluble active pharmaceutical ingredients (APIs), functions as a co-emulsifier to enhance the stability of creams and lotions, and serves as a penetration enhancer to improve drug permeation across the stratum corneum.[1][3][4] Its ability to self-emulsify in aqueous media makes it a valuable component in the development of advanced delivery systems such as microemulsions, emulgels, and foams.[1][2]

## **Physicochemical Properties**

Understanding the properties of **Labrafil**® M 1944 CS is crucial for formulation development. Key quantitative parameters are summarized below.



| Property         | Value                                                    | Source |  |
|------------------|----------------------------------------------------------|--------|--|
| Chemical Name    | Oleoyl Polyoxyl-6 Glycerides                             | [1]    |  |
| Appearance       | Liquid                                                   | [1][2] |  |
| HLB Value        | 9 ± 1                                                    | [1]    |  |
| Viscosity @ 20°C | 75 - 95 mPa.s                                            | [1][2] |  |
| Composition      | Mono-, di-, triglycerides and PEG-6 esters of oleic acid | [1]    |  |

# **Key Functions in Topical Formulations**

The unique chemical structure of **Labrafil**® M 1944 CS imparts several key functionalities beneficial for topical drug delivery.



Click to download full resolution via product page

Caption: Relationship between properties and functions of Labrafil M 1944 CS.



## **Performance Data in Topical Formulations**

**Labrafil**® M 1944 CS has been successfully incorporated into various topical systems, demonstrating its efficacy as a formulation excipient.

### **Formulation Characterization**

The following table summarizes characterization data from studies that used **Labrafil**® M 1944 CS as the oil phase in microemulsion formulations.

| Formulation<br>Component         | API        | Droplet Size<br>(nm) | Viscosity<br>(cP) | рН      | Source |
|----------------------------------|------------|----------------------|-------------------|---------|--------|
| Oil: Labrafil®<br>M 1944 CS      | Acyclovir  | < 100<br>(unloaded)  | 40-160            | 5.5-6.5 | [5]    |
| Surfactant:<br>Tween 80          |            |                      |                   |         |        |
| Co-<br>surfactant: n-<br>Butanol |            |                      |                   |         |        |
| Oil: Labrafil®<br>M 1944 CS      | Nimodipine | 69 - 82              | 25 - 32           | 4 - 6   | [6]    |
| Surfactant:<br>Tween 20          |            |                      |                   |         |        |
| Co-<br>surfactant:<br>PEG 400    | -          |                      |                   |         |        |

### **In Vitro Skin Permeation**

Formulations containing **Labrafil**® M 1944 CS have shown significant enhancement in drug permeation across the skin.



| API        | Formulation<br>Type      | Substrate           | Permeation<br>Flux<br>(µg/cm²/h) | Enhanceme<br>nt Over<br>Control  | Source |
|------------|--------------------------|---------------------|----------------------------------|----------------------------------|--------|
| Nimodipine | O/W<br>Microemulsio<br>n | Excised Rat<br>Skin | 407 ± 90                         | ~2.2-fold<br>increase in<br>flux | [6]    |
| Control    | Drug in<br>Solution      | Excised Rat<br>Skin | 186 ± 130                        | N/A                              | [6]    |

# **Safety and Biocompatibility**

In vitro cytotoxicity studies have been conducted to assess the safety of **Labrafil**® M 1944 CS on skin cells. It has been shown to be less cytotoxic than model irritants like Triton X-100.[7]

| Cell Line                        | Assay | IC50 Concentration<br>(μg/mL) | Source |
|----------------------------------|-------|-------------------------------|--------|
| Human Keratinocytes<br>(HaCaT)   | MTT   | 351.4 ± 1.1                   | [7]    |
| Primary Skin<br>Fibroblasts (FB) | MTT   | 436.4 ± 1.2                   | [7]    |

## **Experimental Protocols**

The following protocols provide a general framework for developing and evaluating a topical microemulsion using **Labrafil**® M 1944 CS.





Click to download full resolution via product page

Caption: Experimental workflow for a Labrafil M 1944 CS topical formulation.

### **Protocol: Microemulsion Formulation Development**

This protocol details the preparation of an oil-in-water (O/W) microemulsion using the aqueous titration method.



#### Materials:

- Active Pharmaceutical Ingredient (API)
- Oil Phase: Labrafil® M 1944 CS
- Surfactant (e.g., Tween 80, Labrasol®)
- Co-surfactant (e.g., Transcutol® P, Propylene Glycol)
- Aqueous Phase: Purified Water or buffer
- Vortex mixer, magnetic stirrer, analytical balance

#### Procedure:

- API Solubilization: Dissolve the predetermined amount of API into the oil phase (Labrafil® M 1944 CS) with gentle heating or vortexing until a clear solution is obtained.
- Surfactant/Co-surfactant Mixture (S<sub>mix</sub>): In a separate vial, accurately weigh and mix the surfactant and co-surfactant at a predetermined ratio (e.g., 1:1, 2:1, or 3:1 w/w). Mix thoroughly using a vortex mixer.
- Mixing Oil and S<sub>mix</sub>: Add the API-loaded oil phase to the S<sub>mix</sub> mixture. Vortex until a clear, homogenous mixture is formed.
- Aqueous Titration: Place the mixture on a magnetic stirrer. Slowly add the aqueous phase dropwise to the oil/S<sub>mix</sub> mixture with constant, gentle stirring.
- Endpoint Determination: Continue titration until the mixture turns from a clear solution to a transparent, low-viscosity microemulsion. The endpoint signifies the formation of a stable O/W microemulsion.
- Equilibration: Allow the prepared microemulsion to equilibrate at room temperature for at least 24 hours before further characterization.

## **Protocol: In Vitro Skin Permeation Testing (IVPT)**

### Methodological & Application





This protocol describes the use of a Franz diffusion cell to assess the permeation of an API from a **Labrafil®** M 1944 CS formulation through an excised skin sample.

#### Materials & Equipment:

- Franz diffusion cells
- Excised skin (e.g., porcine ear, human cadaver, or rodent skin)[8]
- Receptor Medium: Phosphate Buffered Saline (PBS) pH 7.4, often with a solubilizing agent (e.g., 0.5-2% Volpo) to maintain sink conditions.
- Microemulsion formulation
- Control formulation (e.g., API suspension/solution)
- Magnetic stirrer, water bath/circulator, syringe, and needles
- Analytical instrument for API quantification (e.g., HPLC-UV)

#### Procedure:

- Cell Setup: Set up the Franz diffusion cells and connect them to a circulating water bath to maintain the skin surface temperature at 32°C.[9]
- Receptor Chamber Filling: Fill the receptor chamber with pre-warmed, de-gassed receptor medium, ensuring no air bubbles are trapped beneath the skin.[10] Add a small magnetic stir bar.
- Skin Mounting: Carefully mount the excised skin sample between the donor and receptor chambers, with the stratum corneum side facing the donor chamber.
- Equilibration: Allow the mounted skin to equilibrate with the receptor medium for 30-60 minutes.
- Dosing: Apply a finite dose (e.g., 5-10 mg/cm²) of the **Labrafil**® M 1944 CS microemulsion or control formulation evenly onto the skin surface in the donor chamber.



- Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200-500 μL) from the receptor chamber via the sampling arm.[10]
- Receptor Medium Replacement: Immediately after each sample is taken, replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium.
- Sample Analysis: Analyze the collected samples for API concentration using a validated analytical method (e.g., HPLC).
- Data Analysis: Calculate the cumulative amount of API permeated per unit area (μg/cm²) and plot this against time. The slope of the linear portion of the curve represents the steady-state flux (J<sub>ss</sub>).

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Labrafil® M 1944 CS · Gattefossé [gattefosse.com]
- 2. Gattefossé [gattefosse.onlystyle.com.cn]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. researchgate.net [researchgate.net]
- 6. wjpsonline.com [wjpsonline.com]
- 7. In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines PMC [pmc.ncbi.nlm.nih.gov]
- 8. cphi-online.com [cphi-online.com]
- 9. researchgate.net [researchgate.net]
- 10. Formulation and kinetic modeling of curcumin loaded intranasal mucoadhesive microemulsion PubMed [pubmed.ncbi.nlm.nih.gov]







 To cite this document: BenchChem. [Application Notes and Protocols: Labrafil M 1944 CS for Topical Drug Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13420309#labrafil-m-1944-cs-for-topical-drug-delivery-applications]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com